Midazolam-D4 Maleate; 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate; 8-Chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluoro-phenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine maleate
Description
Midazolam-D4 Maleate (8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate) is a deuterated analog of midazolam, a potent short-acting benzodiazepine. The compound features four deuterium atoms substituted at the 2,3,4,5 positions of the fluorophenyl ring (Figure 1), a modification designed to alter pharmacokinetic properties such as metabolic stability and half-life . Midazolam itself (C₁₈H₁₃ClFN₃) is characterized by an imidazo-fused benzodiazepine core, which confers water solubility at physiological pH and rapid onset of action . The maleate salt form enhances solubility for parenteral administration, making it suitable for clinical use in sedation, anesthesia, and seizure control .
Properties
CAS No. |
1435938-30-9 |
|---|---|
Molecular Formula |
C22H17ClFN3O4 |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;8-chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H13ClFN3.C4H4O4/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;5-3(6)1-2-4(7)8/h2-9H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D,3D,4D,5D; |
InChI Key |
XYGVIBXOJOOCFR-BRZXBJTJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=CN=C(N3C4=C2C=C(C=C4)Cl)C)F)[2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Strategic Deuteration of the Fluorophenyl Moiety
The incorporation of four deuterium atoms at the 2,3,4,5 positions of the fluorophenyl ring distinguishes midazolam-d4 from its non-deuterated counterpart. Patent CN113149914A describes a defluorination-reduction protocol using aluminum trichloride (Lewis acid) and sodium borohydride (reducing agent) to replace fluorine with hydrogen in midazolam intermediates . Adapting this method for deuteration requires substituting or in deuterated solvents (e.g., THF-d8), enabling H/D exchange at the ortho, meta, and para positions relative to the fluorine substituent .
Critical parameters for high isotopic purity include:
-
Temperature control : Maintaining reactions at −10°C to 30°C minimizes undesired side reactions.
-
Solvent selection : Tetrahydrofuran (THF) or diethyl ether enhances Lewis acid activity while preserving deuterium incorporation .
-
Stoichiometry : A 4.5:1 molar ratio of reducing agent to intermediate ensures complete defluorination-deuteration .
Post-reaction, column chromatography with ethyl acetate/n-hexane (1:3 v/v) resolves deuterated products from residual starting materials, achieving >99% isotopic purity .
Synthesis of the Benzodiazepine Core
The imidazo[1,5-a][1, benzodiazepine scaffold is constructed via cyclization of 7-chloro-5-(2-fluorophenyl-d4)-2,3-dihydro-1H-1,4-benzazepine. US Patent 5,756,729 details a multistep sequence involving:
-
Condensation : Reacting 2-amino-5-chloro-2'-fluorobenzophenone-d4 with methylamine under acidic conditions to form the azepine ring .
-
Nitrosation : Treating the intermediate with nitrous acid to introduce a nitroso group.
-
Cyclization : Employing triethyl orthoacetate in acetic acid to forge the imidazo ring .
Recent optimizations (Org. Process Res. Dev. 2023) demonstrate a one-pot procedure using titanium tetrachloride to mediate both condensation and cyclization, reducing step count and improving yield to 78% .
Maleate Salt Formation
Salt formation with maleic acid enhances stability and aqueous solubility. The process involves:
-
Free base isolation : Adjusting the pH of the deuterated benzodiazepine solution to 8–9 with 10% NaOH, followed by extraction into THF or dichloromethane .
-
Acidification : Adding a stoichiometric excess of maleic acid (1.2 equiv) in methanol at 50–60°C induces crystallization .
-
Recrystallization : Cooling to 20°C and filtering yields midazolam-d4 maleate with >99.5% chemical purity and consistent deuterium content .
Analytical Validation and Characterization
Midazolam-d4 maleate is characterized via:
-
LC-MS/MS : Confirms molecular ion peaks at m/z 332.1 (midazolam-d4) and 334.1 (maleate adduct) .
-
NMR : NMR shows absence of aromatic protons at δ 7.2–7.8 ppm, replaced by deuterium signals .
-
Isotopic purity : Assessed using high-resolution AMS (accelerator mass spectrometry), verifying <0.1% protiated contamination .
Table 1: Comparative Synthesis Methods
Challenges in Industrial Scale-Up
-
Isotopic dilution : Trace protiated solvents (e.g., H2O) reduce deuterium content; azeotropic drying with toluene-d8 mitigates this .
-
Byproduct formation : Over-reduction of the imidazo ring generates dihydro derivatives, necessitating precise stoichiometry .
-
Regulatory compliance : ICH Q3D guidelines require control of elemental impurities (e.g., Al < 5 ppm) from Lewis acids .
Applications in Quantitative Bioanalysis
Midazolam-d4 maleate’s primary use is as an internal standard in pharmacokinetic studies. Clinical validations show linearity (r² > 0.999) over 1–500 ng/mL in plasma, with intraday precision <8% RSD . Its deuterium label prevents interference from endogenous compounds during MRM (multiple reaction monitoring) .
Chemical Reactions Analysis
Types of Reactions
Midazolam-d4 (maleate) undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated metabolites.
Reduction: Reduction of the imidazole ring.
Substitution: Halogenation or alkylation at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced imidazole ring compounds, and halogenated or alkylated analogs. These products are often used as intermediates in further synthetic processes or as reference standards in analytical applications .
Scientific Research Applications
Anesthesia and Sedation
Midazolam is widely used for sedation in medical procedures due to its rapid onset and short duration of action. The maleate salt form is preferred in certain clinical settings because it offers improved solubility and stability compared to other formulations. Studies have demonstrated that midazolam maleate exhibits comparable efficacy to midazolam hydrochloride in inducing anesthesia without significant differences in clinical activity or side effects .
Pediatric Use
Midazolam-D4 maleate is particularly valuable in pediatric anesthesia, where precise dosing is crucial. Its pharmacokinetics allow for effective sedation with minimal respiratory depression, making it suitable for children undergoing minor surgical procedures .
Internal Standard in Assays
Midazolam-D4 maleate serves as an internal standard in various analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For instance, it has been employed to quantify other benzodiazepines and their metabolites in plasma samples, enhancing the accuracy of pharmacokinetic studies . The use of deuterated compounds like midazolam-D4 helps improve the sensitivity and specificity of these assays by compensating for matrix effects during analysis.
Drug Interaction Studies
Research involving drug-drug interactions frequently utilizes midazolam-D4 maleate to assess the effects of new drugs on midazolam metabolism. For example, studies have shown how other compounds can alter the pharmacokinetics of midazolam, aiding in understanding potential interactions that could affect therapeutic outcomes .
Pharmacokinetic Studies
Midazolam-D4 maleate is instrumental in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of midazolam itself. By using this isotopically labeled compound, researchers can track the metabolic pathways and determine the half-life of midazolam more accurately .
Clinical Trials
In clinical trials assessing new sedative agents or anesthetics, midazolam-D4 maleate is often included as a control or comparator due to its established safety profile and efficacy. Its role helps ensure that new treatments are evaluated against a reliable standard .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Clinical Anesthesia | Sedation for minor procedures | Comparable efficacy to midazolam hydrochloride |
| Pediatric Anesthesia | Safe sedation with minimal respiratory effects | Effective for children undergoing surgery |
| Analytical Chemistry | Internal standard for LC-MS/MS assays | Improves assay accuracy and sensitivity |
| Drug Interaction Studies | Assessing metabolic interactions | Helps understand dosing adjustments needed |
| Pharmacokinetic Research | Tracking metabolism of midazolam | Provides insights into ADME profiles |
Case Studies
- Clinical Comparison Study : A study compared midazolam hydrochloride with midazolam maleate during gynecologic procedures. Results indicated no significant differences in onset time or recovery between the two formulations, confirming the efficacy of midazolam maleate as an alternative option .
- Pharmacokinetic Analysis : In a study investigating drug interactions with daridorexant, midazolam-D4 was used as an internal standard to evaluate changes in pharmacokinetic parameters such as C_max and AUC. The results indicated that daridorexant influenced midazolam's pharmacokinetics significantly, demonstrating the utility of midazolam-D4 in understanding drug interactions .
Mechanism of Action
Midazolam-d4 (maleate) exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedation, anxiolysis, muscle relaxation, and anticonvulsant effects. The deuterated form, Midazolam-d4, is used as an internal standard and does not exert pharmacological effects itself .
Comparison with Similar Compounds
Key Properties of Midazolam-D4 Maleate
- Molecular Formula : C₂₂H₁₇ClFN₃O₄ (maleate salt) .
- Mechanism of Action : Binds to GABAₐ receptors, potentiating inhibitory neurotransmission .
Comparison with Similar Compounds
Structural and Functional Differences
Midazolam vs. Midazolam-D4
While both compounds share the same imidazo-benzodiazepine core, the deuterated variant (Midazolam-D4) exhibits distinct metabolic behavior. Deuterium substitution reduces the rate of oxidative metabolism at the fluorophenyl ring, a primary site for CYP3A4/5-mediated hydroxylation . This modification is anticipated to increase oral bioavailability (non-deuterated midazolam: ~36% ) and prolong elimination half-life (non-deuterated: 1.5–2.5 hours ).
Midazolam vs. Diazepam
Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) lacks the imidazole ring, rendering it lipophilic and less water-soluble. Key differences include:
Pharmacodynamic and Clinical Comparisons
Sedation and Anesthesia
Midazolam’s imidazole ring confers rapid onset and short duration, making it ideal for procedural sedation . In contrast, diazepam’s prolonged half-life limits its utility in short-term procedures but is preferred for muscle spasm control . Midazolam-D4’s deuterated structure may bridge these profiles by extending sedation duration without compromising rapid onset.
Metabolic Pathways
Midazolam undergoes extensive first-pass metabolism to 1-hydroxymethyl and 4-hydroxy metabolites, which are glucuronidated and excreted renally . Deuterium substitution in Midazolam-D4 is expected to attenuate this process, reducing metabolite formation and enhancing systemic exposure . Diazepam’s primary metabolite, desmethyldiazepam, is pharmacologically active and contributes to its prolonged effects .
Biological Activity
Midazolam-D4 maleate, a stable isotope-labeled derivative of midazolam, is a member of the imidazobenzodiazepine class. It is primarily utilized in research settings to study the pharmacokinetics and pharmacodynamics of benzodiazepines. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Name: 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate
- CAS Number: 1435938-30-9
- Molecular Formula: C18H14ClF2N3O4
- Molecular Weight: 445.86 g/mol
- Appearance: Colorless fluid
- Concentration: 0.1 mg/mL in methanol
Midazolam-D4 maleate functions primarily as a GABA_A receptor modulator . It enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. This mechanism underlies its sedative, anxiolytic, and anticonvulsant properties.
Key Interactions:
- GABA_A Receptors: Midazolam binds to the benzodiazepine site on GABA_A receptors, facilitating chloride ion influx and hyperpolarization of neurons.
- CYP3A4 Substrate: Metabolism occurs predominantly via cytochrome P450 3A4, influencing its pharmacokinetics and interactions with other drugs .
Pharmacological Effects
The biological activity of Midazolam-D4 maleate can be summarized as follows:
| Effect | Description |
|---|---|
| Sedation | Induces calming effects; commonly used in procedural sedation. |
| Anxiolytic | Reduces anxiety levels; beneficial in preoperative settings. |
| Anticonvulsant | Effective in controlling seizures; used in emergency situations. |
| Amnesic | Produces anterograde amnesia; useful in surgical contexts to minimize memory of procedures. |
Case Studies and Experimental Data
-
Sedation and Anesthesia:
A study examined the use of midazolam as an anesthetic agent in rats, demonstrating effective sedation with minimal side effects when administered at controlled doses . -
Dopamine Release:
Research indicated that midazolam influences dopamine release in the nucleus accumbens, suggesting a role in reward pathways and potential implications for addiction studies . -
Vasodilation Mechanisms:
Midazolam has been shown to produce vasodilation through both endothelium-dependent and independent pathways, highlighting its cardiovascular effects beyond sedation .
Q & A
Q. What synthetic strategies are employed to produce Midazolam-D4 Maleate with isotopic purity, and how is structural integrity validated?
Midazolam-D4 Maleate is synthesized via deuteration of the fluorophenyl group in the parent compound. A validated method involves reacting 2-aminomethyl-7-chloro-5-(2-fluorophenyl-d4)-1H-1,4-benzodiazepine with triethylorthoacetate under acidic conditions, followed by cyclization and purification via column chromatography . Isotopic purity is confirmed using high-resolution mass spectrometry (HRMS) and deuterium NMR to verify >98% deuterium incorporation at the specified positions. Structural confirmation includes X-ray crystallography for stereochemical analysis and HPLC-UV to detect non-deuterated impurities (e.g., residual Midazolam) .
Q. How does deuterium labeling influence the metabolic stability of Midazolam-D4 in preclinical models?
Deuterium substitution at the 2-fluorophenyl group slows hepatic metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme due to the kinetic isotope effect (KIE). In rat liver microsomes, the half-life (t1/2) of Midazolam-D4 increases by 1.5–2× compared to non-deuterated Midazolam. This is quantified via LC-MS/MS analysis of 1'-hydroxymidazolam (primary metabolite) formation rates . Researchers should note species-specific metabolic differences: human hepatocyte models show less pronounced KIE due to alternative metabolic pathways .
Q. What analytical methods are recommended for quantifying Midazolam-D4 and its metabolites in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using deuterated internal standards (e.g., Midazolam-D5) ensures precision. Electrospray ionization (ESI) in positive ion mode with transitions m/z 326→291 (Midazolam-D4) and m/z 342→297 (1'-hydroxymidazolam) is optimal .
- Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>85%) from plasma or serum .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for Midazolam-D4?
Discrepancies often arise from protein binding differences or tissue-specific distribution . For example:
- In vitro hepatic microsomal assays may underestimate clearance due to lack of albumin binding .
- In vivo rodent studies show higher brain penetration (logP = 2.1) compared to in vitro BBB models. Use radiolabeled tracers (e.g., <sup>14</sup>C-Midazolam-D4) with autoradiography to map tissue distribution .
Q. What experimental designs mitigate isotopic dilution during Midazolam-D4 synthesis?
Key strategies include:
- Stoichiometric control : Use excess deuterated reagents (e.g., D2O in acid-catalyzed deuteration) to minimize proton back-exchange .
- Reaction monitoring : Employ online FTIR to track deuterium incorporation during synthesis.
- Purification : Impurities like 8-chloro-6-phenyl-1-methyl analogs (formed via defluorination) are removed via chiral HPLC with a phenylhexyl stationary phase .
Q. How does the maleate counterion affect the solubility and stability of Midazolam-D4 in aqueous formulations?
Maleate salt formation enhances water solubility (2.5 mg/mL at pH 4.5 vs. 0.3 mg/mL for free base) by increasing polarity. Stability studies (40°C/75% RH for 6 months) show:
- Degradation : <2% under acidic conditions (pH 3–5) but >10% at neutral pH due to imidazole ring hydrolysis.
- Analytical validation : Use ion-pair chromatography with sodium hexanesulfonate to quantify maleate content .
Methodological Considerations
Q. What protocols optimize the detection of low-abundance Midazolam-D4 metabolites in complex matrices?
- High-field NMR (800 MHz) with cryoprobes enhances sensitivity for identifying trace metabolites (e.g., 4-hydroxy Midazolam-D4) .
- Data-independent acquisition (DIA) mass spectrometry improves coverage of isobaric metabolites .
Q. How can researchers validate the absence of deuterium–protium exchange in long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
